
II(3)Neu5Ac2GgOse4Cer
Overview
Description
Ganglioside GD1b is an acidic glycosphingolipid that contains two sialic acid residues linked to an inner galactose unit. It is a component of plasma membranes where it packs densely with cholesterol to form lipid microdomains that modulate both intra- and intercellular signaling events. The concentration of ganglioside GD1b in human brain increases with age, constituting 7.85% of total sialic acid in the brain of 0- to 10-year-old subjects and 20.29% in 11- to 30-year-old subjects. Ganglioside GD1b levels are positively correlated with pilocytic astrocytoma tumor grade, and GD1b has been detected in various other gliomas, including primitive neuroectodermal tumors, glioblastomas, and anaplastic astrocytomas. Ganglioside GD1b mixture contains ganglioside GD1b molecular species isolated from porcine brain with primarily C18:0 fatty acyl chain lengths, as well as a lower amount of C20:0 fatty acyl chain lengths, among various others.
Ganglioside GD1b is an acidic glycosphingolipid that contains two sialic acid residues linked to an inner galactose unit. It is a component of plasma membranes where it packs densely with cholesterol to form lipid microdomains that modulate both intra- and intercellular signaling events. The concentration of ganglioside GD1b in human brain increases with age, constituting 7.85% of total sialic acid in the brain of 0- to 10-year-old subjects and 20.29% in 11- to 30-year-old subjects. Ganglioside GD1b levels are positively correlated with pilocytic astrocytoma tumor grade, and GD1b has been detected in various other gliomas, including primitive neuroectodermal tumors, glioblastomas, and anaplastic astrocytomas. Ganglioside GD1b mixture contains ganglioside GD1b molecular species isolated from bovine brain with primarily C18:0 fatty acyl chain lengths.
Ganglioside GD1b is an acidic glycosphingolipid that contains two sialic acid residues linked to an inner galactose unit. It is a component of plasma membranes where it packs densely with cholesterol to form lipid microdomains that modulate both intra- and intercellular signaling events. The concentration of ganglioside GD1b in human brain increases with age, constituting 7.85% of total sialic acid in the brain of 0- to 10-year-old subjects and 20.29% in 11- to 30-year-old subjects. Ganglioside GD1b levels are positively correlated with pilocytic astrocytoma tumor grade, and GD1b has been detected in various other gliomas, including primitive neuroectodermal tumors, glioblastomas, and anaplastic astrocytomas. Ganglioside GD1b mixture contains ganglioside GD1b molecular species with C18:1 and C20:1 fatty acyl chains.
Ganglioside GD1b is a glycosphingolipid that contains two sialic residues linked to an inner galactose unit. It is a component of plasma membranes where it packs densely with cholesterol to form lipid microdomains that modulate both intra- and inter-cell signaling events. The concentration of ganglioside GD1b in human brain increases with age. It is reported to be present as 7.85% of total sialic acid in the brain of 0-10 year-old subjects and to increase to 20.29% in 11-30 year-old subjects.
Mechanism of Action
Target of Action
Disialoganglioside GD1B 2NA, also known as II(3)Neu5Ac2GgOse4Cer or GD1b Ganglioside, primarily targets neuroectodermal and epithelial tumor cells . It is a promising target for immunotherapy due to its restricted expression in these cells . The compound plays a crucial role in the maintenance and repair of neural tissue .
Mode of Action
The compound interacts with its targets, leading to changes in cell proliferation, invasion, motility, and metastasis . Its high expression and ability to transform the tumor microenvironment may be associated with a malignant phenotype . Structurally, GD1b Ganglioside is a glycosphingolipid stably expressed on the surface of tumor cells, making it a suitable candidate for targeting by antibodies or chimeric antigen receptors .
Biochemical Pathways
The precursor to most gangliosides, lactosylceramide, is acted upon by the St3gal5 gene product (ST3Gal-V) to make GM3, which may be acted upon further by the St8sia1 gene product to make the disialoganglioside GD3 . These become the “internal” sialic acids on the major brain gangliosides .
Pharmacokinetics
. To achieve a curative therapeutic index (TI, area under the curve tumor (AUC tumor) vs. AUC normal organs), compartmental intraommaya 131 I-3F8 was developed with modest success in patients with leptomeningeal indications .
Result of Action
The action of Disialoganglioside GD1B 2NA results in the destruction of tumor cells through various mechanisms. Anti-GD2 monoclonal antibodies target GD2-expressing tumor cells, leading to phagocytosis and destruction by means of antibody-dependent cell-mediated cytotoxicity, lysis by complement-dependent cytotoxicity, and apoptosis and necrosis through direct induction of cell death .
Action Environment
The action, efficacy, and stability of Disialoganglioside GD1B 2NA can be influenced by various environmental factors. For instance, the compound’s action can be hindered by pharmacologic factors such as insufficient antibody affinity to mediate antibody-dependent cell-mediated cytotoxicity, inadequate penetration of antibody into the tumor microenvironment, and toxicity related to disialoganglioside GD2 expression by normal tissues such as peripheral sensory nerve fibers .
Biochemical Analysis
Biochemical Properties
Disialoganglioside GD1b 2NA is involved in various biochemical reactions, primarily within the nervous system. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of protein kinases and phosphatases, which are crucial for signal transduction pathways. Additionally, Disialoganglioside GD1b 2NA interacts with cholesterol to form lipid microdomains, which are essential for maintaining membrane integrity and facilitating cell signaling . These interactions highlight the compound’s role in modulating both intra- and intercellular signaling events.
Cellular Effects
Disialoganglioside GD1b 2NA exerts significant effects on various cell types and cellular processes. In neuronal cells, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been found to enhance the differentiation and survival of neurons by activating specific signaling cascades, such as the PI3K/Akt pathway. Furthermore, Disialoganglioside GD1b 2NA affects the expression of genes involved in synaptic plasticity and neuroprotection . These cellular effects underscore its importance in maintaining neuronal function and health.
Molecular Mechanism
The molecular mechanism of Disialoganglioside GD1b 2NA involves its binding interactions with various biomolecules. It binds to specific receptors on the cell surface, triggering downstream signaling pathways that regulate cellular functions. Additionally, Disialoganglioside GD1b 2NA can inhibit or activate enzymes, such as protein kinases, which play a pivotal role in signal transduction . These interactions lead to changes in gene expression and cellular responses, highlighting the compound’s role in modulating cellular activities at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Disialoganglioside GD1b 2NA can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Disialoganglioside GD1b 2NA remains stable under specific storage conditions, such as -20°C . Over time, the compound’s impact on cellular processes, such as signal transduction and gene expression, may vary depending on its stability and degradation rate.
Dosage Effects in Animal Models
The effects of Disialoganglioside GD1b 2NA vary with different dosages in animal models. At low doses, the compound has been shown to promote neuronal survival and differentiation without causing adverse effects. At high doses, Disialoganglioside GD1b 2NA may exhibit toxic effects, such as inducing apoptosis or disrupting cellular homeostasis . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for therapeutic applications.
Metabolic Pathways
Disialoganglioside GD1b 2NA is involved in several metabolic pathways, particularly those related to glycosphingolipid metabolism. It interacts with enzymes such as sialyltransferases and glycosidases, which are responsible for the synthesis and degradation of gangliosides . These interactions affect the metabolic flux and levels of metabolites within the cell, underscoring the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, Disialoganglioside GD1b 2NA is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by these interactions, which are essential for its function in cellular processes .
Subcellular Localization
Disialoganglioside GD1b 2NA is localized in specific subcellular compartments, such as the plasma membrane and endoplasmic reticulum. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments . This subcellular localization is crucial for the compound’s role in modulating cellular activities and maintaining membrane integrity.
Properties
IUPAC Name |
(2R,4R,5S,6S)-2-[3-[(2R,3R,4S,6R)-6-[(2R,3S,4S,5R,6S)-5-[(2R,3S,4S,5S,6S)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-1-(octadecanoylamino)octadec-4-en-2-yl]oxyoxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-amino-6-carboxy-4-hydroxyoxan-2-yl]-2,3-dihydroxypropoxy]-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H144N4O37/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-54(96)83-36-49(44(91)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)111-74-65(104)63(102)67(52(40-88)114-74)116-76-66(105)72(68(53(41-89)115-76)117-73-57(84-43(3)90)71(61(100)51(39-87)112-73)118-75-64(103)62(101)60(99)50(38-86)113-75)121-80(78(108)109)35-46(93)56(82)70(120-80)59(98)48(95)42-110-79(77(106)107)34-45(92)55(81)69(119-79)58(97)47(94)37-85/h30,32,44-53,55-76,85-89,91-95,97-105H,4-29,31,33-42,81-82H2,1-3H3,(H,83,96)(H,84,90)(H,106,107)(H,108,109)/b32-30+/t44?,45-,46+,47?,48?,49?,50+,51+,52-,53+,55+,56-,57+,58?,59?,60-,61-,62-,63-,64+,65-,66+,67-,68-,69+,70-,71+,72+,73-,74-,75-,76-,79-,80-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUBMTQAHKTQMI-MPGPKOMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(C(C=CCCCCCCCCCCCCC)O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(COC6(CC(C(C(O6)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(C(/C=C/CCCCCCCCCCCCC)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)CO)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)CO)O)O)O)NC(=O)C)O[C@]5(C[C@@H]([C@H]([C@@H](O5)C(C(CO[C@@]6(C[C@H]([C@@H]([C@H](O6)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H144N4O37 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1754.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19553-76-5 | |
| Record name | Ganglioside, GD1b | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019553765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the connection between GD1b ganglioside and Guillain-Barré Syndrome?
A1: GD1b ganglioside is a potential target antigen for autoantibodies in Guillain-Barré Syndrome (GBS) [, , , ]. Elevated levels of anti-GD1b antibodies, particularly IgG antibodies, are found in a subset of GBS patients, often associated with specific clinical features like sensory ataxia [, , ].
Q2: What is the evidence suggesting the pathogenic role of anti-GD1b antibodies in GBS?
A2:
Clinical studies: GBS patients with high anti-GD1b IgG antibody titers often present with prominent sensory ataxia, suggesting a link between the antibody and this specific symptom [, , ].* Animal models:* Sensory ataxic neuropathy has been successfully induced in rabbits by sensitizing them with GD1b ganglioside []. This provides further evidence for the potential pathogenic role of anti-GD1b antibodies.
Q3: Are there specific clinical features associated with anti-GD1b positive GBS?
A3: Yes, patients with anti-GD1b antibodies often present with a sensory ataxic variant of GBS, characterized by: * Sensory disturbances: Particularly affecting deep sensation (proprioception) [, , ].* Ataxia: Difficulty with coordination and balance due to impaired proprioception.* Areflexia: Absence of deep tendon reflexes.
Q4: What other autoimmune neuropathies are associated with anti-GD1b antibodies?
A4: Aside from GBS, anti-GD1b antibodies are also found in:* Miller Fisher Syndrome (MFS): A variant of GBS characterized by ophthalmoplegia, ataxia, and areflexia. * IgM paraproteinemic neuropathy: A group of neuropathies associated with the presence of IgM monoclonal gammopathy, some of which are characterized by sensory ataxia [, ].
Q5: How do anti-GD1b antibodies potentially cause neurological dysfunction?
A5: Although the exact mechanism is still under investigation, it is hypothesized that:* Direct nerve damage: Anti-GD1b antibodies bind to GD1b ganglioside, which is localized on the surface of sensory neurons and potentially other neural structures [, , ]. This binding can trigger an immune response, leading to complement activation and ultimately neuronal damage. * Demyelination: While the primary pathology seems to be axonal, some studies suggest a possible role in demyelination, either as a primary or secondary process [].
Q6: What is the molecular structure of GD1b ganglioside?
A6: GD1b ganglioside is a complex glycosphingolipid. Its structure is characterized by:
Q7: How does the structure of GD1b contribute to its interaction with antibodies and other molecules?
A7: The specific arrangement of sugar residues and sialic acid moieties on the oligosaccharide chain of GD1b creates a unique epitope that can be recognized by antibodies []. In the case of autoimmune neuropathies, the immune system mistakenly produces antibodies that recognize these epitopes on GD1b as foreign, leading to an immune attack against the nervous system.
Q8: Are there other molecules that interact with GD1b ganglioside?
A8: Yes, GD1b can interact with various molecules, including:
- Cholera toxin subunit B (CTB): CTB exhibits moderate binding affinity to GD1b, contributing to the toxin's ability to bind to cell membranes and initiate infection processes [].
- Lectins: Certain lectins, such as IB4, can bind to specific sugar residues on GD1b, providing insights into the glycolipid's structure and function [].
Q9: Are there differences in the binding affinities of different gangliosides to cholera toxin?
A9: Yes, different gangliosides exhibit varying binding affinities to CTB. * GM1: Is the primary and highest-affinity receptor for CTB.* GD1b: Shows moderate binding affinity, suggesting its potential role in CTx internalization.
Q10: What is the significance of studying the binding kinetics of GD1b and cholera toxin subunit B?
A10: Understanding the binding kinetics provides valuable insights into:
Q11: What are some of the techniques used to study GD1b ganglioside and its role in disease?
A11: Various methods are employed to investigate GD1b:* Enzyme-linked immunosorbent assay (ELISA): Used to detect and quantify anti-GD1b antibodies in patient sera [, , ].* Thin-layer chromatography (TLC): Separates gangliosides based on their physical properties. When combined with immunostaining techniques (TLC immunoblotting), it allows for the detection of specific gangliosides, like GD1b, and their interactions with antibodies [, , ].* Immunohistochemistry: Visualizes the distribution of GD1b in tissues using specific antibodies [, ].* Cell culture studies: Investigate the effects of GD1b on cell signaling and behavior in vitro [, , ].* Animal models: Used to study the pathogenic role of anti-GD1b antibodies and to evaluate potential therapies [, , ].
Q12: How are isomeric gangliosides differentiated?
A12: Isomeric gangliosides, which share the same molecular formula but have different structural arrangements, can be differentiated using advanced analytical techniques:
- Mass spectrometry (MS): Techniques like matrix-assisted laser desorption ionization-in source decay (MALDI-ISD) are particularly useful in distinguishing positional and linkage isomers of gangliosides, including GD1a and GD1b, based on their unique fragmentation patterns [].
- Chromatographic techniques: High-performance liquid chromatography (HPLC) can be coupled with MS for enhanced separation and identification of isomeric gangliosides [].
Q13: What is the significance of identifying GD1b ganglioside in specific tissues?
A13: The presence and distribution of GD1b in specific tissues can provide clues about its potential functions and involvement in various physiological and pathological processes. For instance:
- Muscle spindles: The presence of GD1b in the sensory regions of muscle spindles suggests a potential role in proprioception and sensory nerve function [].
- Nerve fibers: GD1b localization in nerve fibers, including those of the peripheral nervous system, highlights its potential vulnerability to autoimmune attack in conditions like GBS [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


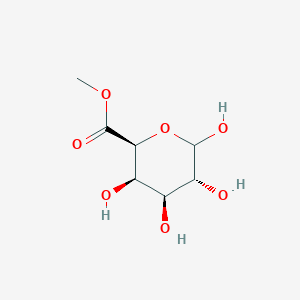
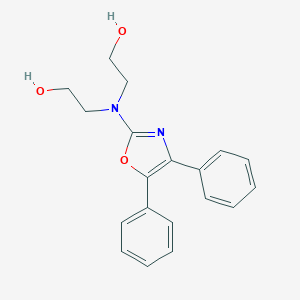

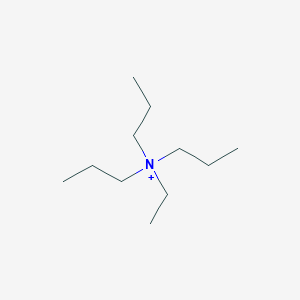
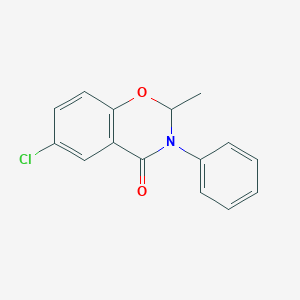
![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)
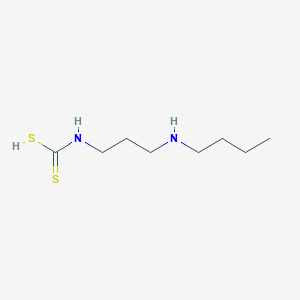
![Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-](/img/structure/B95760.png)

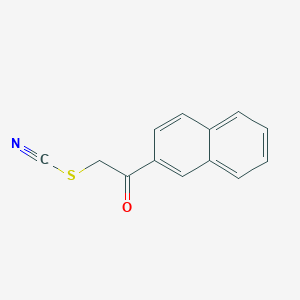

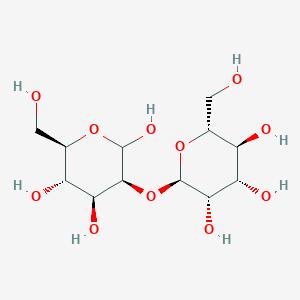
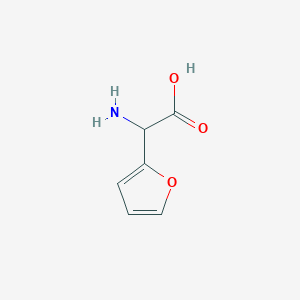
![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)
